molecular formula C11H11BrO2S B14342447 Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester CAS No. 99853-23-3

Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester

Cat. No.: B14342447
CAS No.: 99853-23-3
M. Wt: 287.17 g/mol
InChI Key: VTJZDTVUAMMPFD-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester is an organic compound that features a benzene ring attached to a carboxylic acid group and a thioester linkage to a 4-bromo-3-oxobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester typically involves the reaction of benzenecarbothioic acid with 4-bromo-3-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester linkage. The general reaction scheme is as follows:

Benzenecarbothioic acid+4-bromo-3-oxobutyl chlorideBenzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester+HCl\text{Benzenecarbothioic acid} + \text{4-bromo-3-oxobutyl chloride} \rightarrow \text{this compound} + \text{HCl} Benzenecarbothioic acid+4-bromo-3-oxobutyl chloride→Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-bromo-3-oxobutyl moiety can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex thioesters and related compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom and thioester linkage.

    Medicine: Explored for its potential therapeutic properties, including its ability to act as a prodrug that releases active compounds upon metabolic activation.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester involves its ability to undergo nucleophilic substitution reactions at the bromine atom, leading to the formation of various derivatives. The thioester linkage can also undergo hydrolysis, releasing benzenecarbothioic acid and the corresponding alcohol. These reactions are facilitated by the electron-withdrawing effects of the carbonyl and bromine groups, which activate the molecule towards nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarbothioic acid, S-(4-chloro-3-oxobutyl) ester
  • Benzenecarbothioic acid, S-(4-fluoro-3-oxobutyl) ester
  • Benzenecarbothioic acid, S-(4-iodo-3-oxobutyl) ester

Uniqueness

Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications where such reactivity is desired.

Properties

CAS No.

99853-23-3

Molecular Formula

C11H11BrO2S

Molecular Weight

287.17 g/mol

IUPAC Name

S-(4-bromo-3-oxobutyl) benzenecarbothioate

InChI

InChI=1S/C11H11BrO2S/c12-8-10(13)6-7-15-11(14)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

VTJZDTVUAMMPFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCC(=O)CBr

Origin of Product

United States

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